molecular formula C16H26O8 B2809634 Jasminoside B CAS No. 214125-04-9

Jasminoside B

Cat. No. B2809634
CAS RN: 214125-04-9
M. Wt: 346.376
InChI Key: XBRXLXOCHNGHBC-SOAFEQHCSA-N
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Description

Jasminoside B is a natural compound with immunosuppressive activity . It is one of the phytochemicals found in the fruits of Gardenia jasminoides Ellis .


Molecular Structure Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

Jasminoside B is a natural compound with immunosuppressive activity . It is an iridoid glycoside that is primarily found in the Gardenia jasminoides plant .

Mode of Action

Jasminoside B interacts with its target, α-glucosidase, through six hydrogen bonds interacting with amino acids residues (Arg102, Tyr104, Gly241, Arg103, Asn476) of α-glucosidase with a binding affinity of 7.3 kcal/mol . This interaction can lead to changes in the function of α-glucosidase, potentially influencing the breakdown of carbohydrates in the body.

Biochemical Pathways

It is known that gardenia jasminoides, the plant from which jasminoside b is derived, can affect glycolipid metabolism . It targets the gut microbiota and the TLR4/Myd88/NF-κB pathway , which plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

It is known that jasminoside b is insoluble in water but soluble in organic solvents such as ethanol and chloroform . These properties can influence the bioavailability of Jasminoside B in the body.

Result of Action

Jasminoside B exhibits strong antioxidant and enzyme inhibition activities . It has been found to increase glucose uptake in insulin-resistant HepG2 cells , indicating potential anti-diabetic activity. Furthermore, it has been suggested to have hepatoprotective properties .

Action Environment

The action, efficacy, and stability of Jasminoside B can be influenced by various environmental factors. For instance, the metabolic profile of Gardenia jasminoides, the plant from which Jasminoside B is derived, can vary based on genetic and environmental factors . Therefore, the concentration and efficacy of Jasminoside B can potentially be influenced by the growing conditions of the plant.

Safety and Hazards

The Material Safety Data Sheet for Jasminoside B suggests that it is not classified under physical, health, or environmental hazards . In case of exposure, it recommends flushing eyes or skin with water, not inducing vomiting if ingested, and moving to fresh air if inhaled .

properties

IUPAC Name

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRXLXOCHNGHBC-PLJUSGQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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